Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride
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Overview
Description
Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl acrylate with piperazine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted piperazine derivatives with different functional groups attached.
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for conditions such as diabetes and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride can be compared with other piperazine derivatives, such as:
- 1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one
- 3-(4-(Substituted)-piperazin-1-yl)-1,2-benzothiazole derivatives
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the ethyl ester and piperazine moieties, which confer distinct properties and applications.
Properties
Molecular Formula |
C9H20Cl2N2O2 |
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Molecular Weight |
259.17 g/mol |
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)3-6-11-7-4-10-5-8-11;;/h10H,2-8H2,1H3;2*1H |
InChI Key |
GAOSVGXZVALTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1.Cl.Cl |
Origin of Product |
United States |
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